The Selective Sigma-1 Receptor Antagonist BD-1047: A Technical Guide
The Selective Sigma-1 Receptor Antagonist BD-1047: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BD-1047, also known as N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine, is a potent and selective antagonist of the sigma-1 (σ1) receptor.[1] This unique intracellular receptor, primarily located at the endoplasmic reticulum-mitochondria interface, acts as a molecular chaperone, modulating a variety of cellular signaling pathways.[2][3][4] Due to its ability to influence key cellular processes such as calcium signaling, ion channel function, and neurotransmitter systems, the σ1 receptor has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. BD-1047, by selectively blocking this receptor, serves as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the σ1 receptor and as a potential therapeutic agent itself. This technical guide provides a comprehensive overview of BD-1047, including its binding profile, detailed experimental protocols for its characterization, and its impact on critical signaling pathways.
Quantitative Data: Binding Affinity and Selectivity
The defining characteristic of BD-1047 is its high affinity and selectivity for the σ1 receptor over the sigma-2 (σ2) receptor and a wide range of other neurotransmitter receptors. This selectivity is crucial for its utility as a specific pharmacological probe. The binding affinity of BD-1047 is typically determined through competitive radioligand binding assays, with the inhibition constant (Ki) serving as the primary measure of affinity.
| Receptor Subtype | Reported Ki (nM) | Notes | Reference |
| Sigma-1 (σ1) | 0.93 | High affinity | [5] |
| Sigma-2 (σ2) | 47 | ~50-fold selectivity for σ1 over σ2 | [5] |
| Other Receptors | >10,000 | Low affinity for a panel of other receptors including opioid, PCP, muscarinic, and dopaminergic sites. | [6] |
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol outlines the methodology for determining the binding affinity of BD-1047 for the σ1 receptor using competitive radioligand binding.
Materials:
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Radioligand: --INVALID-LINK---pentazocine (a selective σ1 receptor agonist)
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Membrane Preparation: Guinea pig brain or rat liver membranes, which are rich in σ1 receptors.
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Test Compound: BD-1047
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Non-specific Binding Control: Haloperidol or another suitable high-affinity sigma ligand.
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Assay Buffer: 50 mM Tris-HCl, pH 8.0
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Instrumentation: Scintillation counter, 96-well plates, filter harvester.
Procedure:
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Membrane Preparation: Homogenize guinea pig brain or rat liver tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove debris, and then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.
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Assay Setup: In a 96-well plate, combine the membrane preparation (typically 100-300 µg of protein per well), a fixed concentration of --INVALID-LINK---pentazocine (e.g., 1-5 nM), and varying concentrations of BD-1047 (typically ranging from 0.1 nM to 10 µM).
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Total and Non-specific Binding: For total binding wells, no competing ligand is added. For non-specific binding wells, a high concentration of a non-radiolabeled sigma ligand (e.g., 10 µM haloperidol) is added to saturate all specific binding sites.
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Incubation: Incubate the plates at 37°C for 90-120 minutes to allow the binding to reach equilibrium.
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Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
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Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
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Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the BD-1047 concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Assessment of Antinociceptive Effects: The Formalin Test
The formalin test is a widely used model of tonic pain that has both an early neurogenic phase and a later inflammatory phase. This protocol describes how to assess the antinociceptive effects of BD-1047 in this model.[7][8]
Animals:
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Male Sprague-Dawley rats or Swiss Webster mice.
Materials:
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BD-1047 dissolved in a suitable vehicle (e.g., saline).
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5% formalin solution.
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Observation chambers with transparent walls.
Procedure:
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Acclimation: Place the animals individually in the observation chambers for at least 30 minutes to allow them to acclimate to the environment.
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Drug Administration: Administer BD-1047 (e.g., 1-30 mg/kg) or the vehicle via intraperitoneal (i.p.) injection 30 minutes before the formalin injection.
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Formalin Injection: Inject a small volume (e.g., 50 µl for rats, 20 µl for mice) of 5% formalin solution subcutaneously into the plantar surface of one hind paw.
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Observation: Immediately after the formalin injection, return the animal to the observation chamber and record the amount of time the animal spends licking, biting, or flinching the injected paw. The observation period is typically divided into two phases:
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Phase 1 (Early Phase): 0-5 minutes post-injection, reflecting direct chemical stimulation of nociceptors.
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Phase 2 (Late Phase): 15-60 minutes post-injection, reflecting inflammatory pain and central sensitization.
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Data Analysis: Compare the duration of nociceptive behaviors in the BD-1047-treated groups to the vehicle-treated control group for both phases of the test. A significant reduction in these behaviors indicates an antinociceptive effect.
In Vivo Assessment of Antipsychotic-like Activity: Apomorphine-Induced Climbing
Apomorphine, a non-selective dopamine receptor agonist, induces a characteristic climbing behavior in mice, which can be attenuated by antipsychotic drugs. This model is used to screen for potential antipsychotic activity.
Animals:
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Male Swiss Webster mice.
Materials:
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BD-1047 dissolved in a suitable vehicle.
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Apomorphine hydrochloride dissolved in saline.
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Cylindrical wire mesh cages.
Procedure:
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Acclimation: Place the mice individually in the wire mesh cages for a 30-minute acclimation period.
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Drug Administration: Administer BD-1047 (e.g., 1-10 mg/kg, i.p.) or vehicle 30-60 minutes before the apomorphine challenge.
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Apomorphine Challenge: Inject the mice with apomorphine (e.g., 1-3 mg/kg, s.c.).
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Observation: Immediately after the apomorphine injection, observe the mice for climbing behavior for a period of 30 minutes. The observer, who should be blind to the treatment conditions, records the amount of time each mouse spends climbing the walls of the cage.
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Data Analysis: Compare the total climbing time in the BD-1047-treated groups to the vehicle-treated control group. A significant reduction in climbing time suggests potential antipsychotic-like activity.[9][10]
Signaling Pathways and Mechanisms of Action
The σ1 receptor is a highly pleiotropic protein that modulates numerous downstream signaling pathways. As an antagonist, BD-1047 exerts its effects by blocking the actions of endogenous or exogenous σ1 receptor agonists on these pathways.
Modulation of NMDA Receptor Function
The σ1 receptor is known to potentiate the function of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory, as well as in excitotoxicity. BD-1047 can attenuate this potentiation.
Caption: BD-1047 blocks σ1 receptor-mediated potentiation of NMDA receptor activity.
Regulation of Intracellular Calcium Homeostasis
The σ1 receptor is located at the mitochondria-associated endoplasmic reticulum (ER) membrane, a critical hub for intracellular calcium (Ca²⁺) signaling. It directly interacts with and stabilizes the inositol 1,4,5-trisphosphate receptor (IP3R), modulating the release of Ca²⁺ from the ER. BD-1047 can interfere with this regulatory function.
Caption: BD-1047 prevents σ1 receptor modulation of IP3R-mediated calcium release from the ER.
Involvement in MAPK Signaling Pathways
The mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways, are crucial for regulating cellular processes like inflammation, stress responses, and neuronal plasticity. The σ1 receptor has been shown to modulate these pathways, and BD-1047 can attenuate these effects, particularly in the context of pain signaling.[5][11][12]
Caption: BD-1047 can reduce pain signaling by inhibiting σ1 receptor-mediated activation of p38 MAPK.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the antinociceptive properties of BD-1047 using the formalin test.
Caption: Workflow for assessing the antinociceptive effects of BD-1047 in the formalin test.
Conclusion
BD-1047 is a powerful tool for investigating the complex roles of the sigma-1 receptor in health and disease. Its high affinity and selectivity make it an ideal antagonist for in vitro and in vivo studies. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to effectively utilize BD-1047 in their studies. Further research into the mechanisms of action of BD-1047 and other sigma-1 receptor ligands holds significant promise for the development of novel therapeutics for a variety of challenging medical conditions.
References
- 1. BD-1047 - Wikipedia [en.wikipedia.org]
- 2. The sigma-1 receptor chaperone as an inter-organelle signaling modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 5. Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma Receptor page 1 | BenchChem [benchchem.com]
- 7. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 8. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of BD 1047, a sigma1 receptor antagonist, in the animal models predictive of antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sigma-1 Receptor Antagonist BD1047 Reduces Allodynia and Spinal ERK Phosphorylation Following Chronic Compression of Dorsal Root Ganglion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sigma-1 Receptor Antagonist BD1047 Reduces Allodynia and Spinal ERK Phosphorylation Following Chronic Compression of Dorsal Root Ganglion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
